N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrrole-2-carboxamide
Description
N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 2-chlorophenyl group at position 4. The pyridazine ring is linked to a piperidin-4-yl moiety, which is further functionalized with a 1-methyl-1H-pyrrole-2-carboxamide group.
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-26-12-4-7-19(26)21(28)23-15-10-13-27(14-11-15)20-9-8-18(24-25-20)16-5-2-3-6-17(16)22/h2-9,12,15H,10-11,13-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAROWQARJVHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differentiating features:
Key Comparative Observations
Core Heterocycle Modifications: The target compound’s pyridazine core differentiates it from pyrazole-based analogs (e.g., SR-144528 and the dichlorophenyl-pyrazole derivative ). Replacement of pyrrole-2-carboxamide (target) with pyrazine-2-carboxamide (AK Scientific analog ) introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity but reduce lipophilicity.
Substituent Effects :
- Halogenated Aryl Groups : The 2-chlorophenyl group in the target contrasts with 4-chlorophenyl (), 2-fluorophenyl (), and 4-chloro-3-methylphenyl () substituents. Chlorine’s electronegativity and size may improve binding affinity compared to fluorine in fluorophenyl analogs .
- Piperidine Modifications : The phenylethyl-piperidine group in introduces bulkiness, likely reducing blood-brain barrier penetration compared to the target’s unmodified piperidine.
Molecular Weight and Pharmacokinetics :
- The target compound’s molecular weight is unreported, but analogs like SR-144528 (476.05 g/mol ) and the dichlorophenyl-pyrazole (464.77 g/mol ) suggest a range typical for CNS drugs. Higher molecular weights (>500 g/mol) are associated with reduced bioavailability, but the target’s structure likely avoids this limitation.
Functional Group Impact on Bioactivity
- Carboxamide Variations : The 1-methylpyrrole-2-carboxamide in the target may offer metabolic stability over ureas (e.g., N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-N'-(2-methoxyphenyl)urea ), as ureas are prone to hydrolysis.
- Chlorine Positioning : Ortho-substituted chlorophenyl (target) versus para-substituted () could sterically hinder or enhance interactions with hydrophobic binding pockets.
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